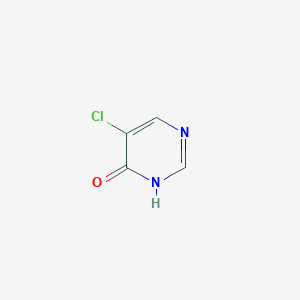

5-Chloropyrimidin-4-ol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-chloro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-3-1-6-2-7-4(3)8/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSKJAPKTIXPSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390722 | |

| Record name | 5-chloropyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4349-08-0 | |

| Record name | 5-chloropyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms of 5 Chloropyrimidin 4 Ol and Its Derivatives

Advanced Synthetic Routes to the Core 5-Chloropyrimidin-4-ol Structure

The construction of the this compound scaffold can be achieved through several strategies, including modifications of classical pyrimidine (B1678525) syntheses and the development of novel, more direct approaches.

Modifications of Conventional Pyrimidine Synthesis for Halogenated Analogues

Traditional pyrimidine syntheses can be adapted to introduce halogen substituents. One common approach involves the cyclization of appropriate precursors followed by chlorination. For instance, the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, a related derivative, starts from methyl 2-(4-bromophenyl)acetate. atlantis-press.com This involves a three-step process to yield the target dichlorinated pyrimidine. atlantis-press.com The general principle often involves creating the pyrimidine ring first and then introducing the halogen atoms.

Another modified approach involves the use of readily available pyrimidine derivatives. For example, the synthesis of 5-chlorouridine (B16834) derivatives has been reported through various methods, including the use of N-chlorosuccinimide (NCS) in an ionic liquid, which avoids the need for a catalyst like acetic acid. mostwiedzy.pl Other chlorinating agents like sulfuryl chloride (SO2Cl2) and iron(III) chloride (FeCl3) have also been employed for the chlorination of uracil (B121893) and its derivatives. mostwiedzy.pl

Novel One-Step Synthesis Approaches and Mechanistic Investigations

Recent research has focused on developing more efficient, one-step syntheses of chloropyrimidinol derivatives. A notable example is the synthesis of 2-chloropyrimidin-4-ol derivatives from 2-aminoamides using thiophosgene (B130339). researchgate.net This method offers a high-yielding and direct route to the desired products. researchgate.net The proposed mechanism for this transformation is thought to proceed through an isothiocyanate intermediate, followed by an unexpected chemoselective reaction of thiophosgene on a thiol intermediate. researchgate.net

This one-step process represents a significant improvement over traditional multi-step syntheses which often involve initial phosgene (B1210022) treatment, followed by reaction with phosphorus oxychloride and subsequent selective hydrolysis. researchgate.net

Regioselective Chlorination Strategies for Pyrimidinols

Achieving regioselectivity in the chlorination of pyrimidinols and related heterocycles is crucial for accessing specific isomers. The directing-group strategy is a powerful tool for controlling the position of chlorination. nih.gov The coordination of a directing group to a catalyst can steer the chlorination to a specific C-H bond. nih.gov

For instance, Selectfluor-promoted chlorination of 2-aminopyridines and 2-aminodiazines using LiCl as the chlorine source demonstrates high regioselectivity under mild conditions. rsc.org The regioselectivity is highly dependent on the substituent pattern of the starting material. rsc.org A proposed mechanism for this reaction involves a pyridine (B92270) or diazine radical process. rsc.org

Furthermore, electrochemical methods are emerging as a practical approach for the regioselective chlorination of various heteroaryl scaffolds. chemrxiv.org These methods offer operational simplicity and high functional group tolerance, allowing for the selective formation of mono- or bis-chlorinated products by adjusting reaction parameters. chemrxiv.org

Synthetic Transformations and Derivatization of this compound

The chlorine atom on the pyrimidine ring of this compound serves as a versatile handle for further molecular elaboration through various substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions at C2, C4, and C6 Positions of the Pyrimidine Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of halogenated pyrimidines. wikipedia.org The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of electron-withdrawing groups, facilitates attack by nucleophiles. masterorganicchemistry.com The reaction generally proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com

The reactivity of different positions on the pyrimidine ring towards nucleophilic attack can vary. In many cases, the C4 and C6 positions are more susceptible to substitution than the C2 position. This regioselectivity is influenced by the electronic environment of the ring and the nature of the substituents present. For example, in the synthesis of the drug adagrasib, a facile SNAr displacement at the 4-position of a tetrahydropyridopyrimidine core is a key step. nih.gov

The scope of nucleophiles used in SNAr reactions with chloropyrimidines is broad and includes amines, alkoxides, and thiolates, allowing for the introduction of a wide range of functional groups. youtube.com For instance, the reaction of 2-chloropyridine (B119429) with amines is a common method for synthesizing substituted pyridines. youtube.com

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

| Gimeracil (B1684388) | Protected 4-hydroxypiperidine (B117109) | Intermediate 43 | Mitsunobu coupling | acs.org |

| Intermediate 43 | 1,2-Difluoro-4-methylsulfonylbenzene | Intermediate 44 | Nucleophilic Aromatic Substitution | acs.org |

| Intermediate 45 | 5-chloro-2-iodopyrimidine | Compound 42 | Nucleophilic Aromatic Substitution | acs.org |

| 2-aminoamides | Thiophosgene | 2-chloropyrimidin-4-ol derivatives | One-step synthesis | researchgate.net |

| 2-aminopyridines | LiCl/Selectfluor | Chlorinated pyridines | Regioselective Chlorination | rsc.org |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) with Halogenated Pyrimidinols

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds and is widely used to functionalize halogenated heterocycles, including pyrimidinols. wikipedia.org This palladium-catalyzed reaction couples an organoboron species (such as a boronic acid or ester) with an organohalide. wikipedia.org

The reaction has been successfully applied to halogenated aminopyrazoles, where bromo and chloro derivatives were found to be superior to iodo derivatives due to a reduced tendency for dehalogenation. nih.gov The efficiency of the Suzuki-Miyaura reaction allows for the incorporation of a wide range of aryl and heteroaryl groups. nih.gov

In the context of polyhalogenated pyrimidines, regioselective Suzuki-Miyaura coupling can be achieved, allowing for the stepwise functionalization of different positions on the ring. academie-sciences.fr For example, in 2,4,6-trihalogenopyrido[2,3-d]pyrimidines, the reactivity of the halogen atoms can be discriminated to achieve selective arylation at specific sites. academie-sciences.frresearchgate.net This selectivity is often governed by the electronic and steric properties of the halogenated positions. rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type | Reference |

| Halogenated aminopyrazole | Aryl/heteroaryl boronic acid/ester | Palladium complex | Aryl/heteroaryl aminopyrazole | Suzuki-Miyaura Coupling | nih.gov |

| 2,4,6-trihalogenopyrido[2,3-d]pyrimidine | Arylboronic acid | Pd(PPh3)4 | 2,4,6-trisubstituted pyrido[2,3-d]pyrimidine | Suzuki-Miyaura Coupling | academie-sciences.fr |

| Halogenated product 16 | 3-furylboronic acid | Palladium catalyst | Tri(arylated) compound 17 | Suzuki-Miyaura Coupling | academie-sciences.frresearchgate.net |

Oxidative Annulation and Multi-Component Reaction Approaches

Modern synthetic strategies are increasingly focused on atom economy and procedural simplicity. In this context, oxidative annulation and multi-component reactions (MCRs) have emerged as powerful tools for the construction of pyrimidine rings.

Oxidative Annulation:

This approach involves the formation of the pyrimidine ring through an oxidation-driven cyclization process. For instance, a K2S2O8-facilitated oxidative annulation reaction has been reported for the synthesis of 4-arylpyrimidines starting from acetophenone-formamide conjugates. rsc.org This method highlights the use of an oxidizing agent to promote the formation of the heterocyclic ring. Another strategy involves a copper-catalyzed and 4-HO-TEMPO-mediated [3+3] annulation of amidines with saturated ketones. rsc.org This process proceeds through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization, showcasing the efficiency of direct C(sp³)–H functionalization. rsc.org

Multi-Component Reactions (MCRs):

MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. A notable example is the ZnCl2-catalyzed three-component coupling reaction of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to produce 4,5-disubstituted pyrimidine derivatives in a single step. rsc.orgresearchgate.net This method has been successfully applied to the synthesis of both mono- and disubstituted pyrimidines by using methyl ketone derivatives in place of enamines. researchgate.net

Furthermore, an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been developed. organic-chemistry.org This sustainable process operates through a sequence of condensation and dehydrogenation steps, where the alcohol components are deoxygenated during condensation and the final aromatization is achieved through dehydrogenation. rsc.org

| Reaction Type | Reactants | Catalyst/Promoter | Key Features | Reference |

|---|---|---|---|---|

| Three-Component Coupling | Enamines, Triethyl Orthoformate, Ammonium Acetate | ZnCl2 | Single-step synthesis of 4,5-disubstituted pyrimidines. | rsc.orgresearchgate.net |

| Multi-Component Synthesis | Amidines, Alcohols | PN5P-Ir-pincer complexes | Sustainable process involving condensation and dehydrogenation. | rsc.orgorganic-chemistry.org |

| Tandem Annulation-Oxidation | Amidines, Saturated Ketones | Cu-catalyst, 4-HO-TEMPO | Cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization. | rsc.org |

Functionalization at the Hydroxyl Group

The hydroxyl group at the 4-position of the 5-chloropyrimidine (B107214) ring is a key site for further molecular diversification. This functional group can undergo a variety of reactions, allowing for the introduction of different substituents and the construction of more complex molecules.

One of the most common transformations is the conversion of the hydroxyl group to a chlorine atom, typically using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). researchgate.net This chlorination step is crucial for subsequent nucleophilic substitution reactions. For instance, the resulting 4-chloropyrimidine (B154816) derivative can readily react with various nucleophiles.

The hydroxyl group can also be directly involved in coupling reactions. For example, in the synthesis of a GPR119 agonist, a protected 4-hydroxypiperidine was coupled with gimeracil under standard Mitsunobu conditions. acs.org This demonstrates the utility of the hydroxyl group as a handle for introducing complex side chains.

Furthermore, the hydroxyl group can be protected, for example, as a benzyloxy group, to allow for selective reactions at other positions of the pyrimidine ring. smolecule.com This protecting group can later be removed under acidic or basic conditions to regenerate the hydroxyl functionality. smolecule.com

Mechanistic Studies of Key Synthetic Transformations

Understanding the underlying mechanisms of synthetic reactions is paramount for optimizing reaction conditions, improving yields, and controlling selectivity. Both computational and experimental studies have provided valuable insights into the formation of pyrimidine derivatives.

Computational and Experimental Elucidation of Reaction Pathways

Computational studies, often in conjunction with experimental work, have been instrumental in elucidating the reaction pathways for pyrimidine synthesis. For example, in silico studies have been used to predict the favorable interaction of pyrimidine derivatives with biological targets, guiding drug development efforts.

Experimental studies often involve the isolation and characterization of reaction intermediates to map out the reaction sequence. For instance, in the synthesis of 2-chloropyrimidin-4-ol derivatives from 2-aminoamides using thiophosgene, the proposed mechanism involves an isothiocyanate intermediate followed by a chemoselective reaction of thiophosgene on a thiol intermediate. researchgate.net This was deduced based on the observed products with substituted analogues. researchgate.net

Role of Catalysts and Reagents in Selectivity and Yield

The choice of catalysts and reagents plays a pivotal role in determining the selectivity and yield of pyrimidine synthesis.

Catalysts:

Zinc Chloride (ZnCl2): In the three-component synthesis of 4,5-disubstituted pyrimidines, ZnCl2 acts as a Lewis acid catalyst, activating the substrates and facilitating the cyclization process. rsc.orgresearchgate.net

Iridium Pincer Complexes: These catalysts are highly efficient in the multicomponent synthesis of pyrimidines from amidines and alcohols, enabling a sustainable process through a dehydrogenation-condensation sequence. rsc.orgorganic-chemistry.org

Copper Catalysts: In conjunction with a mediator like 4-HO-TEMPO, copper catalysts enable the oxidative annulation of amidines and ketones, providing a direct route to pyrimidines. rsc.org

Palladium Catalysts: Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are widely used to introduce aryl or vinyl groups onto the pyrimidine ring. nih.gov

Reagents:

Phosphorus Oxychloride (POCl3) and Thionyl Chloride (SOCl2): These are standard reagents for converting the hydroxyl group of pyrimidin-4-ols into a more reactive chloro group, which is a key step for further functionalization. researchgate.net The use of these reagents can sometimes be optimized to equimolar or even substoichiometric amounts under solvent-free conditions, improving the economic and environmental profile of the synthesis. researchgate.net

Potassium Persulfate (K2S2O8): This oxidizing agent is crucial in oxidative annulation reactions for the formation of the pyrimidine ring. rsc.org

Thiophosgene: In a novel one-step synthesis of 2-chloropyrimidin-4-ols, thiophosgene exhibits unusual reactivity, leading to the formation of the desired product through a proposed isothiocyanate intermediate. researchgate.net

The strategic selection of these catalysts and reagents allows for precise control over the reaction outcome, enabling the synthesis of a diverse library of this compound derivatives with high efficiency and selectivity.

| Catalyst/Reagent | Role | Reaction Type | Reference |

|---|---|---|---|

| ZnCl2 | Lewis acid catalyst | Three-component coupling | rsc.orgresearchgate.net |

| PN5P-Ir-pincer complexes | Catalyst for dehydrogenation | Multi-component synthesis | rsc.orgorganic-chemistry.org |

| Cu-catalyst/4-HO-TEMPO | Catalyst/Mediator for oxidation | Oxidative annulation | rsc.org |

| POCl3/SOCl2 | Chlorinating agent | Hydroxyl group functionalization | researchgate.net |

| K2S2O8 | Oxidizing agent | Oxidative annulation | rsc.org |

| Thiophosgene | Reagent for cyclization and chlorination | One-step synthesis of 2-chloropyrimidin-4-ols | researchgate.net |

Structural Elucidation and Conformational Analysis of 5 Chloropyrimidin 4 Ol and Its Derivatives

Advanced Spectroscopic Characterization Techniques

A variety of sophisticated spectroscopic techniques are employed to provide a detailed structural and electronic description of 5-Chloropyrimidin-4-ol.

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the molecular structure of this compound in solution.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For pyrimidine (B1678525) derivatives, the chemical shifts of the ring protons are indicative of the electronic distribution within the ring. In derivatives of this compound, the signals of protons at different positions, such as the 5-position, can be identified and analyzed. For instance, in some alloxazine (B1666890) analogues derived from a similar pyrimidine core, the proton at the 5-position shows a singlet signal that can shift depending on the substituents. tandfonline.com

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments. The chemical shifts of the carbon atoms in the pyrimidine ring are sensitive to the nature and position of substituents. Computational studies, often using Density Functional Theory (DFT), can be used to predict ¹³C NMR chemical shifts, which are then compared with experimental data to confirm structural assignments. researchgate.net

2D NMR: Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity between protons and carbons. These experiments help to unambiguously assign the signals in the ¹H and ¹³C spectra, which is particularly important for complex derivatives. researchgate.net

Below is an interactive table summarizing typical NMR data for pyrimidine derivatives, which can be conceptually applied to this compound.

| Nucleus | Technique | Typical Chemical Shift Range (ppm) | Information Obtained |

| ¹H | 1D NMR | 7.0 - 9.0 (ring protons) | Electronic environment of protons, number of distinct proton sites. |

| ¹³C | 1D NMR | 140 - 170 (ring carbons) | Electronic environment of carbons, number of distinct carbon sites. |

| ¹H-¹³C | 2D NMR (HSQC/HMBC) | Correlation signals | Connectivity between protons and carbons, aiding in unambiguous signal assignment. |

Vibrational Spectroscopy (FT-IR, FT-Raman) Analysis and Band Assignments

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides insights into the functional groups and vibrational modes of this compound. researchgate.net

FT-IR Spectroscopy: The FT-IR spectrum reveals the characteristic vibrations of the molecule. For pyrimidine derivatives, key vibrational bands include C-H stretching, C=C and C=N stretching of the ring, and the C-Cl stretching. The N-H and C=O stretching vibrations are particularly important for studying tautomeric forms. core.ac.uk For example, in related chloropyridine compounds, C-H in-plane bending modes are observed in the 1300–1000 cm⁻¹ region, while C=N stretching appears around 1370 cm⁻¹. core.ac.uk

FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The combination of both techniques allows for a more complete vibrational assignment. nih.gov

Band Assignments: The assignment of vibrational bands is often supported by theoretical calculations using methods like DFT. science.gov These calculations can predict the vibrational frequencies and intensities, which are then compared with the experimental spectra to provide a detailed understanding of the molecular vibrations. researchgate.net

The following table presents a summary of characteristic vibrational frequencies for related chloropyrimidine and chloropyridine compounds.

| Vibrational Mode | Typical FT-IR Frequency (cm⁻¹) | Typical FT-Raman Frequency (cm⁻¹) |

| N-H Stretching | 3500–3000 | 3500–3000 |

| C-H Stretching (Aromatic) | ~3100 | ~3100 |

| C=O Stretching | ~1700-1650 | ~1700-1650 |

| C=N Stretching | ~1370 | ~1370 |

| C-Cl Stretching | ~800-600 | ~800-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org

Electronic Transitions: The pyrimidine ring is a chromophore, a light-absorbing group. msu.edu The electronic transitions in molecules like this compound are typically π → π* and n → π* transitions. adcmastuana.org The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, while n → π* transitions involve the promotion of an electron from a non-bonding orbital (e.g., on a nitrogen or oxygen atom) to a π* antibonding orbital. azooptics.com

λmax: The wavelength of maximum absorbance (λmax) is a key parameter obtained from a UV-Vis spectrum. azooptics.com For aromatic and heterocyclic compounds, the λmax values are influenced by the extent of conjugation and the presence of substituents. In some pyrimidine derivatives, absorption maxima are observed in the range of 272–278 nm, which can be attributed to the aromatic system. tandfonline.com The solvent can also influence the position and fine structure of the absorption bands. msu.edu

The table below summarizes the types of electronic transitions relevant to this compound.

| Electronic Transition | Typical Wavelength Range (nm) | Involved Orbitals |

| π → π | 200 - 300 | π bonding to π antibonding |

| n → π | 250 - 350 | Non-bonding to π antibonding |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a critical technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the molecular formula. mdpi.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For instance, in the mass spectrum of a related compound, the molecular ion peak was observed at m/z 244, confirming its molecular weight. tandfonline.com

Tautomerism and Isomerism in this compound Systems

Tautomerism, the interconversion of structural isomers, is a key feature of many heterocyclic compounds, including this compound. nih.gov

Experimental and Theoretical Studies on Tautomeric Equilibria

This compound can exist in different tautomeric forms, primarily the -ol (hydroxy) and -one (keto) forms. The position of the equilibrium between these tautomers can be influenced by factors such as the solvent and temperature. nih.gov

Experimental Studies: Experimental techniques like NMR spectroscopy can be used to study tautomeric equilibria. researchgate.net In some cases, distinct signals for each tautomer can be observed, allowing for the determination of their relative populations. For example, some pyrimidine derivatives have been shown to exist predominantly in one tautomeric form in solution. tandfonline.com

Theoretical Studies: Computational methods, particularly DFT, are widely used to investigate the relative stabilities of different tautomers. researchgate.net These calculations can predict the energies of the tautomers in the gas phase and in solution, providing insights into the position of the tautomeric equilibrium. researchgate.net Theoretical studies on related 5-chlorouracil (B11105) have shown that the dione (B5365651) form is the most stable tautomer in both the gas phase and in aqueous solution. researchgate.net The enthalpic term is often the dominant factor in determining the tautomeric equilibrium. researchgate.net

The potential tautomeric forms of this compound are depicted below.

| Tautomeric Form | Structure | Key Features |

| 4-Hydroxy Form | 5-Chloro-pyrimidin-4-ol | Contains a hydroxyl (-OH) group attached to the pyrimidine ring. |

| 4-Keto Form (4(3H)-pyrimidinone) | 5-Chloro-4(3H)-pyrimidinone | Contains a carbonyl (C=O) group within the pyrimidine ring and a proton on a nitrogen atom. |

Influence of Substituents on Tautomeric Preferences

The tautomeric equilibrium between the hydroxy (-ol) and keto (-one) forms is a fundamental characteristic of hydroxypyrimidines, profoundly influencing their chemical reactivity, solubility, and biological interactions. In the case of this compound, several tautomeric forms are possible, primarily the 4-hydroxypyrimidine (B43898) form and the 4(3H)-pyrimidinone and 4(1H)-pyrimidinone forms.

The position of this equilibrium is significantly affected by the electronic nature of substituents on the pyrimidine ring. The chlorine atom at the C5 position plays a crucial role. Generally, electron-withdrawing groups can influence tautomeric preferences. Computational studies on related 4-pyridones have shown that chlorination can stabilize the hydroxy (lactim) tautomer. nih.gov Specifically, for 2-pyridones, chlorination at positions 5 or 6 has been found to strongly stabilize the OH form. nih.gov Conversely, studies on 6-chloropyrimidin-4(3H)-one suggest that a chloro substituent can stabilize the keto form through electron withdrawal. csic.es

For the parent 4-hydroxypyrimidine, computational studies have indicated that the pyrimidinone (keto) tautomer is the more stable form, with some calculations suggesting it predominates in a 3:1 ratio at room temperature. nih.gov The introduction of the chloro group at the 5-position introduces competing electronic effects. The inductive electron-withdrawing effect of chlorine is expected to increase the acidity of the N-H proton in the pyrimidinone forms and the O-H proton in the hydroxypyrimidine form. This can modulate the relative stability of the tautomers. While specific experimental or high-level computational data on the tautomeric equilibrium of this compound is not extensively documented in the reviewed literature, the principles of substituent effects suggest a delicate balance between the keto and enol forms. nih.govacs.org DFT calculations on similar 5-halocytosines have also shown that halogen substituents influence the relative stabilities of different tautomers. researchgate.net

Table 1: Possible Tautomers of this compound

| Tautomer Name | Structure |

| 5-Chloro-4-hydroxypyrimidine (enol form) | |

| 5-Chloro-4(3H)-pyrimidinone (keto form) | |

| 5-Chloro-4(1H)-pyrimidinone (keto form) |

Crystallographic Analysis and Solid-State Structure

A definitive single-crystal X-ray diffraction study for this compound (CAS 4349-08-0) is not publicly available in major crystallographic databases as of the last search. However, analysis of crystal structures of closely related chloropyrimidine derivatives provides significant insight into the expected bond lengths, angles, and intermolecular interactions that would characterize its solid-state architecture.

For instance, the crystal structure of 4,6-dichloro-5-methylpyrimidine (B15144) reveals C-H···N hydrogen bonds forming inversion dimers. researchgate.net In another related molecule, 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine, the solid-state structure is stabilized by a three-dimensional network of O-H···N and C-H···O hydrogen bonds. worldscientific.com Halogen bonds, where the chlorine atom acts as an electrophilic region (σ-hole) and interacts with a nucleophile, are also a possibility in directing the crystal packing. sigmaaldrich.com

Based on these related structures, it can be inferred that this compound, in its crystalline form, would likely exist as one of the more stable pyrimidinone tautomers. The crystal packing would be dominated by strong N-H···O or O-H···N hydrogen bonds, leading to the formation of common supramolecular synthons like dimers or chains. The chlorine atom could participate in weaker C-H···Cl or Cl···N/O interactions, further stabilizing the three-dimensional network.

Table 2: Representative Bond Lengths from a Related Chloropyrimidine Structure (Å) Data inferred from the crystal structure of 4,6-dichloro-5-methylpyrimidine. researchgate.net

| Bond | Length (Å) |

|---|---|

| N1-C2 | 1.325(6) |

| C2-N3 | 1.319(6) |

| N3-C4 | 1.332(6) |

| C4-C5 | 1.401(6) |

| C5-C6 | 1.396(6) |

| C6-N1 | 1.337(6) |

| C4-Cl1 | 1.723(4) |

Table 3: Representative Bond Angles from a Related Chloropyrimidine Structure (°) Data inferred from the crystal structure of 4,6-dichloro-5-methylpyrimidine. researchgate.net

| Angle | Value (°) |

|---|---|

| C6-N1-C2 | 117.2(4) |

| N1-C2-N3 | 127.3(5) |

| C2-N3-C4 | 115.8(4) |

| N3-C4-C5 | 123.4(4) |

| C4-C5-C6 | 115.6(4) |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is relatively straightforward due to the rigid nature of the pyrimidine ring. For the pyrimidinone tautomers, the primary conformational flexibility would involve the orientation of the N-H proton. For the 4-hydroxypyrimidine tautomer, the key conformational variable is the rotation around the C4-O bond, defining the orientation of the hydroxyl proton (syn- or anti-periplanar with respect to the ring nitrogen at position 3). The planarity of the pyrimidine ring is expected to be maintained in the lowest energy conformations.

While specific molecular dynamics (MD) simulations for this compound have not been reported in the surveyed literature, this computational technique is extensively used to study the dynamics, stability, and intermolecular interactions of related pyrimidine and pyridine (B92270) derivatives. researchgate.netresearchgate.net An MD simulation of this compound in a solvent like water or DMSO would provide valuable insights into several aspects:

Tautomeric Dynamics: The simulation could potentially capture the dynamic equilibrium between the different tautomeric forms and estimate the free energy barriers for their interconversion.

Solvation Structure: It would reveal the specific hydrogen bonding patterns with solvent molecules, showing how the solvent stabilizes different tautomers and conformers.

Intermolecular Interactions: In a simulated condensed phase, MD can characterize the lifetime and geometry of hydrogen bonds and other non-covalent interactions between molecules of this compound, which is crucial for understanding its solid-state packing and solution-state aggregation.

Conformational Preferences: The simulation would provide a dynamic picture of the conformational landscape, confirming the stability of planar structures and the rotational preferences of the hydroxyl group in the enol form.

Studies on related systems have successfully employed MD simulations to assess the stability of ligand-protein complexes and understand binding mechanisms, highlighting the power of this method for exploring the dynamic behavior of pyrimidine-based molecules. researchgate.net

Computational Chemistry and Theoretical Studies on 5 Chloropyrimidin 4 Ol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 5-Chloropyrimidin-4-ol. These calculations provide insights into the molecule's stability, reactivity, and various spectroscopic properties. A common approach involves using the B3LYP functional with a basis set like 6-31G(d,p) to optimize the molecular geometry and calculate electronic properties. nih.gov

Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. researchgate.netpearson.comleah4sci.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a significant indicator of molecular stability and reactivity. edu.krd A smaller gap suggests higher reactivity, as less energy is required for electronic excitation. researchgate.netedu.krd

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more detailed picture of the molecule's chemical behavior.

Table 1: Key Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -E_HOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -E_LUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap. researchgate.net |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. Soft molecules have a small HOMO-LUMO gap. researchgate.net |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |

This table is based on established theoretical chemistry principles. edu.krd

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP is plotted onto the molecule's electron density surface, where different colors represent different potential values.

Typically, regions of negative potential (often colored red) are associated with electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive potential (often colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the oxygen and nitrogen atoms are expected to be regions of negative potential, while the hydrogen atoms and the carbon attached to the chlorine are likely to show positive potential.

Modeling of Tautomeric Forms and Energy Landscapes

This compound can exist in different tautomeric forms due to the migration of a proton. The two primary tautomers are the -ol (enol) form (this compound) and the -one (keto) form (5-chloro-4(3H)-pyrimidinone). Computational methods are crucial for determining the relative stabilities of these tautomers. By calculating the ground-state energies of each tautomer using methods like DFT, it is possible to predict the predominant form under different conditions. researchgate.net The energy landscape can be mapped to understand the potential energy barriers for interconversion between the tautomers. uni-muenchen.de

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For this compound and its derivatives, docking studies can simulate their interaction with various biological targets, such as kinases or other enzymes. worldscientific.com The docking process generates a binding affinity score, which estimates the strength of the interaction. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the ligand-protein complex over time. nih.govworldscientific.com MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein. worldscientific.com These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govworldscientific.com

Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. nih.gov For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. researchgate.net

DFT calculations can provide theoretical vibrational frequencies that correspond to the peaks in an IR spectrum. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental spectra to aid in the assignment of signals. researchgate.net Theoretical prediction of electronic transitions can help in the interpretation of UV-Vis absorption spectra. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. spu.edu.symdpi.com The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. mdpi.com

In a QSAR study, various molecular descriptors are calculated for a set of compounds with known biological activities. These descriptors can be categorized as:

Electronic: e.g., partial atomic charges, dipole moment.

Steric: e.g., molecular volume, surface area.

Hydrophobic: e.g., logP (partition coefficient).

Topological: Describing the connectivity of atoms.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. mdpi.comnih.gov A statistically significant QSAR model can be used to predict the activity of new, untested compounds, thereby guiding the design and synthesis of more potent analogues. spu.edu.sy QSAR models have been successfully applied in various fields, including the prediction of anticancer activity and toxicity. researchgate.netnih.gov For derivatives of this compound, QSAR could be employed to predict their potential as, for instance, enzyme inhibitors or antimicrobial agents.

Development of Predictive Models for Biological Activities

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are crucial for predicting the potency of novel derivatives, optimizing lead compounds, and understanding the mechanisms of action.

Research on pyrimidine (B1678525) derivatives frequently employs QSAR to guide the synthesis of compounds with improved therapeutic potential, such as antimicrobial or anticancer agents. researchgate.netfip.org For instance, QSAR analyses conducted on various pyrimidine series have successfully identified key physicochemical descriptors that govern their biological efficacy. fip.orgnih.gov The goal is to develop a statistically robust equation that can forecast the activity of new, unsynthesized compounds. fip.orgresearchgate.net

A typical QSAR model is represented by a linear or non-linear equation. For a series of pyrimidine derivatives, a model might look like the following:

pMIC = c1 * (Descriptor 1) + c2 * (Descriptor 2) + ... + Constant

Where pMIC is the negative logarithm of the minimum inhibitory concentration (a measure of biological activity), and the descriptors are calculated molecular properties. Studies on related heterocyclic structures have shown that descriptors related to lipophilicity (LogP), electronic properties (such as the energy of the lowest unoccupied molecular orbital, E(LUMO)), and steric parameters (like molar refractivity, MR) are often critical for activity. fip.org For example, a QSAR study on pyridothienopyrimidine derivatives identified Log S, E(LUMO), and MR as significant descriptors for predicting antimicrobial activity against Pseudomonas aeruginosa. fip.org In other analyses of 2,4-diamino-pyrimidines with antimalarial activity, lipophilicity was highlighted as a principal factor driving potency. nih.gov

Table 1: Common Descriptors Used in QSAR Models for Pyrimidine Derivatives

| Descriptor Category | Specific Descriptor | Description | Potential Influence on Activity |

| Lipophilic | LogP / cLogP | Measures the compound's partition coefficient between octanol (B41247) and water, indicating its hydrophobicity. | Influences membrane permeability and binding to hydrophobic pockets in target proteins. nih.gov |

| Electronic | E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons and participate in charge-transfer interactions. fip.org |

| Electronic | Atomic Charges (q) | Partial charge on specific atoms (e.g., qCl, qO4). | Determines electrostatic interactions, hydrogen bonding capacity, and reactivity. researchgate.net |

| Steric | Molar Refractivity (MR) | A measure of the molecule's volume and polarizability. | Affects how the compound fits into a receptor's binding site and the strength of van der Waals interactions. fip.org |

| Topological | Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Predicts transport properties, such as intestinal absorption and blood-brain barrier penetration. ambeed.comchemscene.com |

By developing such validated models, researchers can virtually screen libraries of this compound derivatives to prioritize the synthesis of candidates with the highest predicted biological activity, thereby saving significant time and resources. fip.org

Identification of Key Structural Features for Desired Effects

Computational methods, including molecular docking and pharmacophore modeling, are essential for identifying the specific structural attributes of this compound and its analogs that are crucial for their interaction with biological targets. These studies help explain structure-activity relationships (SAR) at a molecular level.

For pyrimidine-based compounds, specific substitutions on the ring are known to be critical for biological function. nih.gov Theoretical studies can clarify why certain modifications enhance activity while others diminish it.

Key Structural Features and Their Roles:

The Pyrimidine Core: The central pyrimidine ring acts as a fundamental scaffold for orienting functional groups in three-dimensional space to interact with target macromolecules like enzymes or receptors. acs.org

The Chlorine Atom at Position 5: Halogen atoms, such as the chlorine at C5, are known to significantly modulate a molecule's properties. The presence of chlorine can enhance binding affinity through halogen bonding, increase metabolic stability, and improve membrane permeability. Research on 2,4,5-trisubstituted pyrimidines has shown that halogen substituents at the 5-position can lead to substantial variations in activity. nih.gov For instance, in a series of kinase inhibitors, chloro- and bromo-substituted analogues were found to be more active than a fluoro-substituted one. nih.gov

The Hydroxyl/Oxo Group at Position 4: The group at the C4 position is critical for interaction with biological targets. The ability of the 4-ol tautomer to act as both a hydrogen bond donor (via the -OH group) and acceptor (via the ring nitrogens) is often key to its binding mode. nih.gov Computational studies on related pyrimidines targeting kinases suggest that a functional group at the 4-position capable of forming a hydrogen bond with key amino acid residues (like lysine) in the enzyme's active site can lead to better inhibition. nih.gov

Substituents at Other Positions: Molecular docking studies on related pyrimidine inhibitors have demonstrated the importance of substituents at other positions, such as C2. nih.gov These groups often project into specific pockets of the target protein, and their size, charge, and hydrophobicity can be optimized to maximize binding affinity and selectivity. nih.gov For example, docking studies of pyrimidine derivatives into the active site of PfPK6 kinase revealed a hydrophobic contact between a 4-chloropyrimidine (B154816) moiety and a phenylalanine residue (F99), highlighting a key interaction for binding. nih.gov

Computational reaction mechanism studies can also provide insight. Theoretical investigations into the nucleophilic aromatic substitution (SNAr) reactions on nitro-activated chloropyrimidines have explained the reactivity at different positions, which is fundamental to designing synthetic routes and understanding why certain isomers are formed. rsc.orgresearchgate.net These studies reveal the importance of pre-reactive complexes and the stability of intermediates like the Meisenheimer complex, which are governed by the molecule's structural and electronic features. rsc.orgresearchgate.net

Table 2: Impact of Structural Features on Biological Activity

| Structural Feature | Position | Role Identified via Computational Studies | Reference |

| Chlorine Atom | C5 | Can form halogen bonds, enhance binding affinity, and improve metabolic stability. | nih.gov |

| Hydroxyl/Oxo Group | C4 | Acts as a hydrogen bond donor/acceptor, crucial for interaction with active site residues like lysine (B10760008). | nih.gov |

| Pyrimidine Ring | Core | Serves as a rigid scaffold to orient substituents for optimal target interaction. | acs.org |

| General Substituents | C2, C6 | Can be modified to fit into specific hydrophobic or hydrophilic pockets of a target protein, influencing potency and selectivity. | nih.govnih.gov |

Biological and Medicinal Chemistry Applications of 5 Chloropyrimidin 4 Ol Derivatives

Pharmacological Profiles and Therapeutic Potential of Halogenated Pyrimidines

Halogenated pyrimidines are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. researchgate.netmdpi.com The introduction of halogen atoms into the pyrimidine (B1678525) ring can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity. researchgate.net These derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects. researchgate.netmdpi.comtandfonline.com

The anticancer potential of halogenated pyrimidines is one of the most extensively studied areas. Early research recognized that these compounds could be valuable in treating cancer, a disease characterized by uncontrolled cell growth. nih.gov For instance, 5-halogenated pyrimidines like 5-fluorouracil (B62378) are well-known antimetabolites used in cancer chemotherapy. nih.govresearchgate.net More recent studies have explored other halogenated pyrimidine scaffolds, such as thieno[3,2-d]pyrimidines and pyrrolo[3,2-d]pyrimidines, which have shown antiproliferative activity against various cancer cell lines. nih.govnih.gov The presence of a chlorine atom at the C4-position of the thieno[3,2-d]pyrimidine (B1254671) core was found to be crucial for its biological activity. nih.gov

In the realm of antiviral therapy, halogenated pyrimidines have also proven effective. researchgate.net Compounds like idoxuridine (B1674378) (5-iododeoxyuridine) and trifluridine (B1683248) are used in the treatment of herpes simplex virus (HSV) infections. researchgate.netresearchgate.net The mechanism often involves the inhibition of viral replication or interference with DNA synthesis in rapidly dividing cells. ontosight.ai A novel thymidine (B127349) phosphorylase has been utilized to synthesize halogenated anticancer and antiviral nucleoside drugs, highlighting the ongoing development in this field. rsc.org

Furthermore, halogenated pyrimidines have shown promise as anti-inflammatory and antimicrobial agents. Derivatives of 4-amino-6-chloropyrimidin-5-ol (B1282119) have been noted for their anti-inflammatory effects, which are attributed to the inhibition of key inflammatory mediators. smolecule.com Studies on halogenated pyrimidines have also demonstrated significant antimicrobial and biofilm-inhibitory effects against pathogenic bacteria like Staphylococcus aureus and Vibrio parahaemolyticus. mdpi.commdpi.com

The therapeutic potential of these compounds is often linked to their ability to act as enzyme inhibitors. ontosight.ai For example, pyrimidine derivatives have been investigated as inhibitors of metabolic enzymes such as carbonic anhydrase, acetylcholinesterase, and α-glucosidase. researchgate.netnih.gov The diverse biological activities of halogenated pyrimidines underscore their importance as a "privileged scaffold" in drug discovery, a concept that will be explored further in subsequent sections. nih.govbenthamdirect.comnih.gov

Structure-Activity Relationship (SAR) Studies for 5-Chloropyrimidin-4-ol Analogues

The nature and position of substituents on the pyrimidine scaffold play a critical role in determining the biological potency and selectivity of the resulting analogues. researchgate.net The presence of halogen atoms, such as the chlorine at the 5-position in the parent compound, is a key determinant of activity. vulcanchem.com

For instance, in a series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, modifications at the 3-, 5-, and 7-positions of the pyrimidine ring were shown to enhance binding affinity to specific protein targets like kinases. rsc.org Electron-withdrawing groups, such as halogens, can increase metabolic stability and potency. rsc.org In the case of thieno[3,2-d]pyrimidines, the chlorine atom at the C4-position was found to be essential for their antiproliferative activity. nih.gov Similarly, for pyrrolo[3,2-d]pyrimidine analogues, halogenation was a key factor for their anticancer properties. nih.gov

The substitution pattern on other parts of the molecule also has a significant impact. In the development of GPR119 agonists for diabetes, replacement of a carbamate (B1207046) group with a pyrimidine ring increased potency. acs.org Further optimization showed that the substitution pattern on this pyrimidine ring was vital for retaining in vitro potency and efficacy. acs.orgnih.gov For example, cyclopropyl (B3062369) or n-propyl substitutions at a specific position on the pyrimidine ring led to a roughly 3-fold increase in potency. acs.org

In another study on JNK3 inhibitors, the presence of both 5-bromo and 2-chloro substituents on the pyrimidine ring was crucial for high binding affinity. vulcanchem.com The removal of either halogen resulted in a significant loss of inhibitory activity. vulcanchem.com This highlights the synergistic effect of multiple halogen substitutions. The trans-cyclohexanol group attached to the pyrimidine was also found to be indispensable for target binding, with its replacement leading to a 9-fold reduction in inhibition. vulcanchem.com

The following table summarizes the impact of different substituents on the biological activity of pyrimidine derivatives based on various studies.

| Scaffold | Substituent Modification | Impact on Biological Activity | Reference |

| Pyrazolo[1,5-a]pyrimidine | Modifications at 3-, 5-, and 7-positions | Enhanced binding affinity to kinases | rsc.org |

| Thieno[3,2-d]pyrimidine | Chlorine at C4-position | Essential for antiproliferative activity | nih.gov |

| GPR119 Agonists | Replacement of carbamate with pyrimidine | Increased potency | acs.org |

| GPR119 Agonists | Cyclopropyl or n-propyl on pyrimidine | ~3-fold increase in potency | acs.org |

| JNK3 Inhibitors | 5-bromo and 2-chloro substituents | Crucial for high binding affinity | vulcanchem.com |

| JNK3 Inhibitors | Replacement of trans-cyclohexanol | 9-fold reduction in inhibition | vulcanchem.com |

The pyrimidine ring is considered a "privileged scaffold" in medicinal chemistry. nih.govbenthamdirect.comnih.gov This term refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile starting point for the development of a wide range of therapeutic agents. tandfonline.comnih.gov The prevalence of the pyrimidine core in numerous FDA-approved drugs for various diseases, including cancer and idiopathic pulmonary fibrosis, attests to its privileged status. nih.gov

Pyrimidine-fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and imidazopyrimidines, are particularly important in anticancer drug discovery. nih.govbenthamdirect.combohrium.com These scaffolds are found in promising anticancer agents that are either in clinical use or undergoing clinical evaluation. nih.govbenthamdirect.com The structural rigidity and the ability to introduce diverse substituents allow for the fine-tuning of their pharmacological properties. rsc.org

The versatility of the pyrimidine scaffold is further demonstrated by its presence in drugs targeting a wide array of biological systems. Pyrimidine derivatives have been developed as antimicrobials, antidiabetics, antifungals, anti-HIV agents, and anti-inflammatory drugs, among others. tandfonline.com This broad spectrum of activity is a direct consequence of the pyrimidine ring's ability to be synthetically modified in numerous ways, allowing for the derivatization of the ring nitrogens and the carbon atoms at the C2, C4, C5, and C6 positions. researchgate.net

The this compound moiety itself represents a specific embodiment of this privileged scaffold concept. The chlorine atom at the 5-position and the hydroxyl group at the 4-position provide key interaction points with biological targets and also serve as handles for further chemical modification. This allows for the generation of libraries of analogues with diverse biological activities. For example, derivatives of 4-amino-6-chloropyrimidin-5-ol have been explored for their anti-inflammatory and anticancer potential. smolecule.com

The ability of the pyrimidine scaffold to act as a bioisostere for other aromatic systems, such as the phenyl ring, further enhances its utility in drug design. tandfonline.com This allows medicinal chemists to replace parts of a known drug molecule with a pyrimidine ring to improve its properties, such as potency, selectivity, or pharmacokinetic profile.

Impact of Substituents on Biological Potency and Selectivity

Mechanisms of Action at Molecular and Cellular Levels

Understanding the mechanisms of action of this compound derivatives at the molecular and cellular levels is crucial for their development as therapeutic agents. This involves identifying their specific biological targets and elucidating the downstream effects on cellular pathways.

Enzyme Inhibition: A primary mechanism of action for many pyrimidine derivatives is the inhibition of specific enzymes. ontosight.ai For example, pyrimidine analogues are known to inhibit kinases, which are a large family of enzymes that play critical roles in cell signaling and are often dysregulated in diseases like cancer. bohrium.comrsc.org The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop potent inhibitors of kinases such as TTK and CDK9. bohrium.com The hydroxyl group of the cyclohexanol (B46403) moiety in a JNK3 inhibitor was found to form a hydrogen bond with a key lysine (B10760008) residue in the enzyme's active site, while the halogenated pyrimidine ring engaged in hydrophobic interactions. vulcanchem.com

Pyrimidine derivatives have also been shown to inhibit metabolic enzymes. researchgate.net For instance, they can inhibit carbonic anhydrases (implicated in glaucoma and epilepsy), acetylcholinesterase (relevant to Alzheimer's disease), and α-glucosidase (a target for diabetes). researchgate.netnih.gov The inhibitory potency and selectivity of these compounds are highly dependent on their substitution patterns.

Receptor Modulation: G-protein coupled receptors (GPCRs) are another important class of targets for pyrimidine derivatives. The discovery of a potent and selective GPR119 agonist containing a 5-chloropyrimidine (B107214) moiety for the treatment of type 2 diabetes is a prime example. acs.orgnih.gov This compound was found to stimulate glucose-dependent insulin (B600854) release by acting on GPR119, which is expressed in pancreatic β-cells and enteroendocrine cells. acs.orgnih.gov

Interaction with DNA: As analogues of the natural pyrimidine bases found in DNA and RNA, some halogenated pyrimidines can interfere with nucleic acid metabolism and function. nih.gov They can be incorporated into DNA or RNA, leading to subsequent modifications of these macromolecules. nih.gov Halogenated bases can also form halogen bonds with amino acid residues in proteins that interact with DNA, such as DNA polymerases and DNA repair enzymes. rsc.org For example, a brominated adenine (B156593) analogue was shown to form a halogen bond with an aspartate residue in the Tdt protein, a DNA polymerase. rsc.org

The following table provides examples of biological targets for pyrimidine derivatives and the nature of their interaction.

| Biological Target | Example Derivative Class | Mechanism of Interaction | Reference |

| Kinases (e.g., TTK, CDK9, JNK3) | Pyrazolo[1,5-a]pyrimidines, Substituted pyrimidines | ATP-competitive inhibition, hydrogen bonding, hydrophobic interactions | bohrium.comvulcanchem.comrsc.org |

| Metabolic Enzymes (e.g., Carbonic Anhydrase, Acetylcholinesterase) | Pyrimidine derivatives | Enzyme inhibition | researchgate.net |

| G-protein Coupled Receptors (e.g., GPR119) | Pyridone containing GPR119 agonists | Agonism, leading to downstream signaling | acs.orgnih.gov |

| DNA/DNA-binding proteins | Halogenated nucleoside analogues | Incorporation into DNA, halogen bonding with amino acid residues | nih.govrsc.org |

The interaction of this compound derivatives with their molecular targets initiates a cascade of events at the cellular level, leading to the inhibition of specific biological pathways. This ultimately results in the observed pharmacological effects, such as cell growth inhibition or reduction of inflammation.

A key pathway often targeted by anticancer pyrimidine derivatives is the cell cycle progression. By inhibiting cyclin-dependent kinases (CDKs), these compounds can cause cell cycle arrest, typically at the G1/S or G2/M checkpoints, preventing cancer cells from dividing. researchgate.net For example, a pyrimidine derivative was reported to cause cell cycle arrest in the G2/M and S phases in a non-small cell lung cancer cell line, leading to an increase in apoptosis (programmed cell death). researchgate.net

In the context of cancer, pyrimidine-based kinase inhibitors can also block signaling pathways that are essential for tumor growth and survival. For instance, inhibitors of EGFR (epidermal growth factor receptor) can block the downstream RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and angiogenesis. gsconlinepress.com Similarly, inhibitors of the Hippo pathway, which controls organ size and cell proliferation, have been developed using pyrimidine scaffolds. mdpi.com

For pyrimidine derivatives with anti-inflammatory activity, the mechanism often involves the inhibition of pathways that produce inflammatory mediators. For example, some pyrimidine analogues have been shown to inhibit the production of prostaglandin (B15479496) E2 (PGE2) by targeting cyclooxygenase (COX) enzymes. rsc.org Others have been found to suppress the release of inflammatory cytokines from cells stimulated with lipopolysaccharides (LPS). nih.gov

In the case of GPR119 agonists for diabetes, the binding of the pyrimidine-containing compound to the receptor triggers an increase in intracellular cyclic AMP (cAMP) levels. acs.org This leads to two beneficial effects: the stimulation of glucose-dependent insulin secretion from pancreatic β-cells and the release of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that also promotes insulin secretion, from enteroendocrine cells in the gut. acs.orgnih.gov This dual mechanism provides a powerful approach to lowering blood glucose levels.

The inhibition of brassinosteroid biosynthesis in plants by certain 5-substituted pyrimidine derivatives provides another example of pathway-specific inhibition, leading to growth retardation. oup.com These diverse examples highlight the ability of pyrimidine-based compounds to modulate a wide range of biological pathways, underscoring their therapeutic potential.

Interaction with Biological Targets (e.g., Enzymes, Receptors, DNA)

Applications in Drug Discovery and Development

Derivatives of this compound are recognized for their significant potential in medicinal chemistry. smolecule.com These compounds serve as crucial intermediates in the synthesis of novel pharmaceutical agents. The presence of the pyrimidine ring, often substituted with a chlorine atom, provides a versatile platform for creating more complex molecules with enhanced therapeutic properties. smolecule.com

Anti-infective Agents (Antibacterial, Antifungal, Antiviral, Antitubercular)

The pyrimidine nucleus is a cornerstone in the development of various anti-infective agents. researchgate.net Pyrimidine derivatives have demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses. researchgate.netnih.govrsc.org

Antibacterial: Derivatives of 2,4-diaminopyrimidine (B92962) are known for their antibacterial properties. semanticscholar.org For instance, Brodimoprim is an effective antibacterial compound. semanticscholar.org Iclaprim, another derivative, is active against methicillin- and vancomycin-resistant strains. semanticscholar.org Trimethoprim selectively inhibits bacterial dihydrofolate reductase (DHFR). semanticscholar.org Some pyrimidine-based compounds have shown good activity against Gram-positive bacteria like S. aureus, Streptococcus pneumoniae, Enterococcus faecalis, Bacillus subtilis, Staphylococcus xylosus, and Listeria monocytogenes, with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 1 μg/mL. mdpi.com

Antifungal: Fluorinated pyrimidines, such as Flucytosine, are used as oral antifungal agents against systemic infections caused by Candida and Cryptococcus. semanticscholar.org Certain pyrimidine derivatives have been developed to be safe and non-toxic anti-infective agents against fungal infections like Candida albicans, Saccharomyces cerevisiae, and Candida parapsilosis. mdpi.comnih.gov

Antiviral: The pyrimidine scaffold is integral to several antiviral drugs. nih.gov For instance, 5-chloropyridinyl esters of salicylic (B10762653) acid and related derivatives have been investigated as potent inhibitors of the SARS-CoV-2 3CL protease, which is crucial for viral replication. nih.gov Some of these compounds have exhibited significant enzyme inhibitory and antiviral activity. nih.gov

Antitubercular: Certain pyrimidine derivatives have been explored as potential agents against Mycobacterium tuberculosis. mdpi.comnih.gov For example, some isatin-pyrimidine hybrids have been identified as inhibitors of the enoyl acyl carrier protein reductase (InhA), a key enzyme in M. tuberculosis. mdpi.com

Anticancer Agents and PROTACs

The pyrimidine framework is a well-established pharmacophore in the development of anticancer drugs. nih.gov Derivatives have been explored for their ability to inhibit cancer cell proliferation and are used in the synthesis of drugs targeting cancer. smolecule.com

Novel pyrimidine derivatives have been designed and synthesized to exhibit anticancer properties. researchgate.net Some of these compounds have shown inhibitory activity against various cancer cell lines, including colon adenocarcinoma, breast cancer, lung cancer, and cervical cancer. researchgate.net The combination of a pyrimidine core with other chemical moieties, such as 3,4-dihydronaphthalene and alkylamine, has been investigated for synergistic anticancer effects. researchgate.net

Furthermore, pyrimidine derivatives have been utilized in the development of Proteolysis-Targeting Chimeras (PROTACs). mdpi.com These molecules are designed to target and degrade specific proteins, such as KRAS-G12D, which is a common mutation in many cancers. mdpi.com

Table 1: Examples of this compound Derivatives and their Anticancer Applications

| Compound Class | Target | Application |

|---|---|---|

| Pyrimidine-hydrazone hybrids | Various cancer cell lines | Inhibition of proliferation |

| Pyrimidine-based PROTACs | KRAS-G12D | Targeted protein degradation |

| Phthalazinamine derivatives | Aurora kinases | Inhibition of multidrug-resistant cancer cell lines |

Anti-inflammatory Agents

Pyrimidine derivatives have demonstrated significant anti-inflammatory properties. rsc.orgnih.gov Their mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes, prostaglandins, and various cytokines. rsc.orgnih.gov

Several studies have reported the synthesis of pyrimidine derivatives with potent anti-inflammatory effects. researchgate.net For example, certain 1H-pyrazolyl-thiazolo[4,5-d]pyrimidine derivatives have shown anti-inflammatory activity comparable to the standard drug indomethacin. nih.gov The anti-inflammatory effects of pyrimidines are attributed to their ability to suppress the expression and activity of crucial inflammatory mediators. smolecule.com

Some derivatives have been found to be potent inhibitors of COX-2, with IC50 values in the nanomolar range, comparable to the selective COX-2 inhibitor celecoxib. nih.gov The introduction of specific substituents on the pyrimidine ring can significantly influence the anti-inflammatory activity. researchgate.net

Radiosensitizers

The development of radiosensitizers is an important area of cancer therapy, and certain nitrogen-containing heterocyclic compounds have been investigated for this purpose. While direct studies on this compound as a radiosensitizer are not extensively documented in the provided results, related structures like quaternary 5-nitroimidazole derivatives have been studied for their relationship between electron affinity and radiosensitizing activity. ucl.ac.uk This suggests a potential avenue for future research into pyrimidine derivatives.

Neurological Disorder Therapeutics

Recent discoveries have expanded the functional role of pyrimidine-based compounds beyond anti-infective and anticancer agents to include treatments for neurological disorders. nih.gov The pyrimidine core structure is now being investigated for its potential in addressing conditions like Alzheimer's disease, Parkinson's disease, and chronic pain. nih.gov

For instance, derivatives of pyrazolo[4,3-e] acs.orgnih.govtriazolo[1,5-c]pyrimidine have been designed as antagonists for adenosine (B11128) receptors, which are implicated in neurological disorders. units.it Preladenant, a compound with this scaffold, reached phase III clinical trials for Parkinson's disease. units.it

Advanced Studies on Drug Metabolism and Pharmacokinetics (DMPK)

The metabolic stability and pharmacokinetic profile of drug candidates are critical for their clinical success. Studies on this compound derivatives have included investigations into their drug metabolism and pharmacokinetics (DMPK).

For example, in the development of a GPR119 agonist for diabetes, chloropyrimidine derivatives were chosen over other series due to a more favorable metabolic profile, exhibiting good in vitro metabolic stability across species without excessively long in vivo half-lives. acs.org Metabolite identification experiments helped to pinpoint and address metabolic soft spots in the lead compounds. acs.org

The pharmacokinetic properties of some pyrimidine derivatives have been evaluated in animal models. For example, one compound exhibited moderate exposure, slow elimination, low clearance, and promising oral bioavailability in Sprague-Dawley rats. nih.gov Efforts to improve the physical properties and metabolic stability of Aurora kinase inhibitors led to the discovery of AMG 900, which, despite high in vitro metabolic clearance, demonstrated acceptable pharmacokinetic properties. acs.org

Environmental Fate and Degradation Studies of Halogenated Pyrimidines

Degradation Pathways in Various Environmental Compartments

The degradation of 5-Chloropyrimidin-4-ol in the environment is expected to proceed through various abiotic and biotic pathways. The presence of a chlorine atom and a hydroxyl group on the pyrimidine (B1678525) ring influences its reactivity and susceptibility to degradation. While specific data on this compound is limited, studies on related compounds provide insights into its likely environmental behavior.

Photodegradation Mechanisms

Photodegradation, the breakdown of compounds by light, is a potentially significant environmental fate process for pyrimidine derivatives. The absorption of ultraviolet (UV) radiation can lead to the transformation of these compounds. Research on other chloropyrimidines and related heterocyclic compounds indicates that photodegradation in aqueous solutions can occur, although the rates and products can vary significantly. For instance, the photodegradation of 2-chloropyridine (B119429), a related nitrogen heterocyclic compound, has been shown to proceed through various intermediates, including the formation of other chlorinated pyridines and pyridinecarbonitrile. nih.gov The presence of photosensitizers, such as riboflavin (B1680620) (a common substance in natural waters), can accelerate the photodegradation of pyrimidine derivatives by generating reactive oxygen species.

It is plausible that this compound could undergo photodegradation through pathways such as reductive dehalogenation (replacement of the chlorine atom with a hydrogen atom) or oxidation of the pyrimidine ring. However, without specific experimental data, the exact mechanisms and the resulting photoproducts remain speculative. The stability of some N-benzylated chloropyrimidines in solid-state suggests that environmental conditions like the presence of oxygen, water vapor, and light are crucial factors in their degradation. researchgate.net

Biodegradation Pathways

The biodegradation of halogenated organic compounds is a key process in their removal from the environment. The susceptibility of these compounds to microbial attack depends on factors such as the type and position of the halogen substituent. Some studies on chloropyrimidines suggest that they can be resistant to microbial degradation. For example, attempts to dehalogenate 2,4-dichloropyrimidine (B19661) using certain microbial systems were not always successful, with some reactions leading to the formation of more complex products rather than complete mineralization. oregonstate.edu

Research on other halogenated heterocyclic compounds has shown that reductive dehalogenation can be a critical first step in their anaerobic biodegradation. However, the presence and position of other functional groups can significantly influence this process. For instance, a study on the oxyfunctionalization of pyridine (B92270) derivatives by Burkholderia sp. MAK1 demonstrated the potential for microbial transformation of chlorinated pyridines and pyrimidines, leading to hydroxylated products. nih.gov This suggests that under specific microbial conditions, this compound could potentially be transformed. The complete mineralization of the pyrimidine ring, however, may be a slower process.

Environmental Impact Assessment of Halogenated Pyrimidinols

The potential for halogenated pyrimidines and their degradation products to have adverse effects on non-target organisms is a concern. The photodegradation of 2-chloropyridine, for example, can lead to intermediate products with varying levels of genotoxicity. nih.gov Therefore, an assessment of the environmental impact of this compound would need to consider not only the parent compound but also its potential transformation products.

Given the general persistence of some halogenated heterocyclic compounds, there is a potential for bioaccumulation if the compound is not readily degraded. However, without specific data on the octanol-water partition coefficient (Kow) and bioconcentration factor (BCF) for this compound, its bioaccumulation potential remains uncharacterized. General principles of environmental toxicology suggest that the introduction of synthetic compounds into the environment necessitates a thorough evaluation of their potential risks. researchgate.netnih.gov

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-chloropyrimidin-4-ol derivatives, and what key reagents/conditions are required?

- Methodology : The synthesis typically involves halogenation and functional group substitution. For example, 5-chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol is synthesized by reacting 2,5-dichloropyrimidine with trifluoromethylation reagents (e.g., trifluoromethyl iodide) under controlled conditions. Intermediate purification steps like recrystallization or chromatography are critical for yield optimization . Multi-step routes, such as those for 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine, include cyclization of intermediates (e.g., ethyl 2-cyano-4,4-dimethoxybutanoate) followed by chlorination using POCl₃ or SOCl₂ .

Q. How do oxidation and reduction reactions of this compound derivatives proceed, and how can reagent selection influence product formation?

- Methodology : Oxidation of the hydroxyl group to ketones or aldehydes often employs KMnO₄ or CrO₃, while reduction (e.g., converting chlorine to amine) uses catalysts like Pd/C or LiAlH₄. For example, oxidation of 5-chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol may yield trifluoromethyl-substituted ketones, whereas reduction could produce dechlorinated alcohols .

Advanced Research Questions

Q. How can researchers mitigate instability of intermediates or competing side reactions during multi-step synthesis of this compound derivatives?

- Methodology :

- Intermediate Stabilization : Use protective groups (e.g., Boc for amines) during cyclization steps to prevent undesired reactions .

- Reaction Monitoring : Employ TLC or HPLC to track intermediate formation and adjust reaction times/temperatures dynamically.

- Byproduct Minimization : Optimize stoichiometry (e.g., excess chlorinating agents like POCl₃) to drive reactions to completion and reduce residual impurities .

Q. How should contradictory data on reaction yields or product selectivity across studies be resolved experimentally?

- Methodology :

- Systematic Screening : Design a fractional factorial experiment to isolate variables (e.g., temperature, solvent polarity, catalyst loading) affecting yield. For instance, test trifluoromethylation efficiency under varying pH and solvent systems (DMF vs. THF) .

- Mechanistic Elucidation : Use spectroscopic techniques (e.g., NMR kinetics) to identify rate-limiting steps or intermediates causing variability. For example, competing pathways in nucleophilic substitution (SN1 vs. SN2) may explain yield discrepancies .

Q. What strategies are effective for enhancing the bioactivity of this compound derivatives in medicinal chemistry applications?

- Methodology :